molecular formula C16H17N3O B11534650 N'-[(1E)-1-(3-aminophenyl)ethylidene]-2-methylbenzohydrazide

N'-[(1E)-1-(3-aminophenyl)ethylidene]-2-methylbenzohydrazide

Cat. No.: B11534650
M. Wt: 267.33 g/mol
InChI Key: HBOYOEQSCJXJOS-LDADJPATSA-N
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Description

N’-[(1E)-1-(3-aminophenyl)ethylidene]-2-methylbenzohydrazide is an organic compound with a complex structure. It is known for its potential applications in various fields, including chemistry, biology, and medicine. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1E)-1-(3-aminophenyl)ethylidene]-2-methylbenzohydrazide typically involves the condensation of 3-aminophenylacetone with 2-methylbenzohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

N’-[(1E)-1-(3-aminophenyl)ethylidene]-2-methylbenzohydrazide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N’-[(1E)-1-(3-aminophenyl)ethylidene]-2-methylbenzohydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including drug development and delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-[(1E)-1-(3-aminophenyl)ethylidene]-2-methylbenzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(1E)-1-(3-aminophenyl)ethylidene]-2-methylbenzohydrazide stands out due to its unique structure, which allows it to participate in a variety of chemical reactions

Properties

Molecular Formula

C16H17N3O

Molecular Weight

267.33 g/mol

IUPAC Name

N-[(E)-1-(3-aminophenyl)ethylideneamino]-2-methylbenzamide

InChI

InChI=1S/C16H17N3O/c1-11-6-3-4-9-15(11)16(20)19-18-12(2)13-7-5-8-14(17)10-13/h3-10H,17H2,1-2H3,(H,19,20)/b18-12+

InChI Key

HBOYOEQSCJXJOS-LDADJPATSA-N

Isomeric SMILES

CC1=CC=CC=C1C(=O)N/N=C(\C)/C2=CC(=CC=C2)N

Canonical SMILES

CC1=CC=CC=C1C(=O)NN=C(C)C2=CC(=CC=C2)N

Origin of Product

United States

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